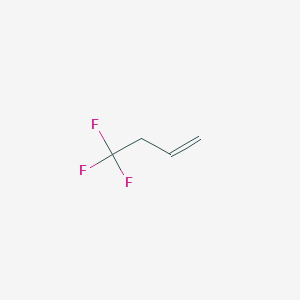

4,4,4-Trifluoro-1-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNKHTIPPVQEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447083 | |

| Record name | 4,4,4-trifluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524-26-1 | |

| Record name | 4,4,4-trifluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluoro-1-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4,4-Trifluoro-1-butene: Synthesis, Properties, and Applications

Abstract

4,4,4-Trifluoro-1-butene is a pivotal fluorinated alkene that serves as a versatile building block in the synthesis of advanced materials and specialty chemicals. The presence of a terminal trifluoromethyl group imparts unique chemical and physical properties, making it a monomer of significant interest in polymer science and a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the synthesis of this compound, details its key physicochemical and spectroscopic properties, and explores its applications, particularly in the development of high-performance fluoropolymers. The methodologies are presented with a focus on the underlying chemical principles to provide researchers and drug development professionals with actionable, field-proven insights.

Introduction: The Significance of Trifluoromethylated Alkenes

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern materials science and medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and bioactivity.[1] α-Trifluoromethyl alkenes, such as this compound, are a class of readily available and versatile compounds that serve as foundational materials for pharmaceuticals, agrochemicals, and advanced polymers.[2][3]

These molecules are not merely inert scaffolds; their unique reactivity, driven by the electron-withdrawing nature of the CF₃ group, allows for a diverse range of chemical transformations.[2] this compound, with its terminal double bond, is particularly valuable for polymerization reactions and as a handle for further synthetic modifications. Its derivatives are key components in creating amorphous fluoropolymers with exceptional thermal stability, chemical resistance, and unique optical properties, essential for applications in electronics and optics.[4] This guide delves into the practical aspects of synthesizing and utilizing this important chemical intermediate.

Synthesis of this compound

The synthesis of trifluoromethyl-substituted alkenes can be approached through several routes. A robust and reliable method involves the coupling of an appropriate nucleophile with a trifluoromethyl source. The Grignard reaction, a classic and powerful tool for C-C bond formation, provides a direct pathway to this compound.

Causality Behind the Synthetic Approach: The Grignard Pathway

The chosen method is the reaction between allylmagnesium bromide and a suitable electrophilic trifluoromethyl source, such as trifluoromethyl iodide (CF₃I) , often in the presence of a copper catalyst. This approach is logical and effective for several reasons:

-

Nucleophilic Strength: Grignard reagents are potent nucleophiles capable of attacking a wide range of electrophiles.[5] The allyl Grignard reagent specifically delivers the required three-carbon allyl group.

-

Reactivity Control: The formation of the Grignard reagent must be conducted under strictly anhydrous conditions, as it reacts readily with protic solvents like water.[6] Performing the subsequent coupling reaction at low temperatures is critical to control the reaction's exothermicity and minimize side reactions, such as Wurtz coupling, which can lead to the formation of 1,5-hexadiene.[6][7]

-

CF₃ Source: Trifluoromethyl iodide is an effective "CF₃⁺" synthon in the presence of a nucleophile. The significant electronegativity difference between carbon and iodine makes the carbon atom susceptible to nucleophilic attack.

The workflow for this synthesis is a prime example of controlled organometallic chemistry, where reaction conditions are paramount to achieving a high yield of the desired product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the Grignard-based synthesis of this compound.

Caption: Grignard-based synthesis of this compound.

Detailed Experimental Protocol (Representative Method)

This protocol describes a self-validating system for the synthesis of this compound based on established organometallic coupling principles.[6][7][8]

Materials:

-

Magnesium turnings

-

Allyl bromide (distilled before use)

-

Trifluoromethyl iodide (CF₃I)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. The reaction should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.[6]

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the grey-black allylmagnesium bromide solution.

-

-

Trifluoromethylation Reaction:

-

In a separate, flame-dried Schlenk flask under a nitrogen atmosphere, add copper(I) iodide (0.05 equivalents) and suspend it in anhydrous diethyl ether.

-

Cool this catalytic slurry to -78 °C using a dry ice/acetone bath.

-

Transfer the previously prepared allylmagnesium bromide solution to the catalytic slurry via cannula.

-

Slowly bubble trifluoromethyl iodide gas (1.1 equivalents) through the reaction mixture at -78 °C with vigorous stirring.

-

After the addition of CF₃I is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent. The product is a volatile liquid. Carefully remove the solvent by distillation at atmospheric pressure.

-

Purify the resulting crude product by fractional distillation to yield this compound as a colorless liquid. The final product's identity and purity should be confirmed by GC-MS and NMR spectroscopy.

-

Physicochemical and Spectroscopic Properties

The properties of this compound are dominated by its low molecular weight and the strong influence of the trifluoromethyl group.

Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | 4,4,4-trifluorobut-1-ene | [PubChem CID 10887850] |

| Molecular Formula | C₄H₅F₃ | [PubChem CID 10887850] |

| Molecular Weight | 110.08 g/mol | [PubChem CID 10887850] |

| CAS Number | 1524-26-1 | [PubChem CID 10887850] |

| Appearance | Flammable gas or liquid | [PubChem CID 10887850] |

| SMILES | C=CCC(F)(F)F | [PubChem CID 10887850] |

| InChIKey | WCNKHTIPPVQEQW-UHFFFAOYSA-N | [SpectraBase] |

Spectroscopic Data Insights

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (CH₂=CH-) and the allylic methylene protons (-CH₂-CF₃). The vinyl protons will appear as complex multiplets in the downfield region (~5-6 ppm), while the allylic protons will be a multiplet further upfield, showing coupling to both the vinyl group and the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum provides definitive evidence of the trifluoromethyl group. It will exhibit a single signal, typically a triplet due to coupling with the adjacent methylene protons.

-

-

Mass Spectrometry (MS):

-

The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 110. A prominent fragment corresponds to the loss of a fluorine atom or the stable allyl cation. The presence of the CF₃ group often leads to a characteristic fragment at m/z = 69 ([CF₃]⁺).[9]

-

Reactivity and Applications

The dual functionality of the double bond and the trifluoromethyl group makes this compound a highly valuable monomer and synthetic intermediate.

-

Polymer Science: The primary application of trifluoromethylated alkenes is in the synthesis of fluoropolymers. Radical polymerization of this compound or its copolymerization with other fluoroalkenes (like tetrafluoroethylene) can produce amorphous polymers.[4][10] These materials are sought after for their:

-

High Thermal Stability: Resistance to degradation at elevated temperatures.

-

Chemical Inertness: Excellent resistance to solvents, acids, and bases.

-

Low Refractive Index and High Optical Clarity: Making them suitable for advanced optical applications, such as coatings and specialty fibers.[4]

-

Low Dielectric Constant: Useful for insulating materials in the electronics industry.

-

-

Organic Synthesis: The double bond can undergo a variety of transformations, including hydroboration-oxidation, epoxidation, and metathesis, allowing for the introduction of the 3,3,3-trifluoropropyl moiety into more complex molecular architectures. These transformations are crucial for the synthesis of novel pharmaceutical and agrochemical candidates.[2]

Safety and Handling

This compound is classified as a flammable gas or liquid. [PubChem CID 10887850] It may also be a gas under pressure, which can explode if heated. Standard laboratory safety precautions for handling flammable and volatile organic compounds should be strictly followed. This includes working in a well-ventilated fume hood, avoiding ignition sources, and wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-resistant lab coat.

Conclusion

This compound stands out as a specialty monomer with significant potential in materials science and organic synthesis. Its preparation via organometallic pathways, such as the Grignard reaction, is a well-understood and scalable process, provided that reaction conditions are carefully controlled. The unique combination of a polymerizable alkene and an electron-withdrawing trifluoromethyl group provides access to a new generation of high-performance fluoropolymers with tailored properties for demanding applications in optics, electronics, and specialty coatings. As the demand for advanced materials continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

Sources

- 1. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

physicochemical properties of 4,4,4-Trifluoro-1-butene

An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluoro-1-butene

Introduction

This compound, a fluorinated alkene, represents a versatile building block for researchers and scientists in organic synthesis and drug development. Its structure, featuring a terminal double bond and a trifluoromethyl group, offers unique reactivity and imparts specific physicochemical characteristics to parent molecules. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity by altering lipophilicity and electronic characteristics.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, reactivity, safety considerations, and analytical methodologies for this compound, offering a technical resource for its effective application in a laboratory setting.

Section 1: Core Physicochemical Properties

The fundamental properties of this compound are critical for its handling, reaction design, and purification. The data presented below are compiled from authoritative chemical databases and safety data sheets.

| Property | Value | Source(s) |

| IUPAC Name | 4,4,4-trifluorobut-1-ene | [3] |

| CAS Number | 1524-26-1 | [3][4] |

| Molecular Formula | C₄H₅F₃ | [3][4] |

| Molecular Weight | 110.08 g/mol | [3] |

| Physical Form | Liquefied gas | [4] |

| Boiling Point | Data not available | [5] |

| Melting Point | Data not available | [5] |

| Density | Data not available | [5] |

| Vapor Pressure | Contains gas under pressure; may explode if heated | [4] |

Section 2: Chemical Reactivity and Stability

Stability: this compound is a flammable gas and should be stored in a cool, dry, and well-ventilated area, protected from sunlight and ignition sources.[4] The containers are under pressure and may explode if heated.[4]

Reactivity and Incompatible Materials: The presence of the double bond allows this compound to participate in various addition reactions typical of alkenes. The strong electron-withdrawing nature of the adjacent trifluoromethyl group influences the regioselectivity and reactivity of these transformations. It is crucial to avoid contact with:

-

Strong oxidizing agents

-

Strong acids and bases

-

Strong reducing agents[6]

Hazardous Decomposition Products: Thermal decomposition can generate hazardous substances, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[4][6]

Section 3: Safety and Handling

As a Senior Application Scientist, it is imperative to stress that a thorough understanding of the hazards is essential for safe laboratory practice.

GHS Hazard Classification: [3][4]

-

Flammable Gases: Category 2 (H221: Flammable gas)

-

Gases Under Pressure: Liquefied gas (H280: Contains gas under pressure; may explode if heated)

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (H335: May cause respiratory irritation)

-

Simple Asphyxiant: (H380: May displace oxygen and cause rapid suffocation)

Safe Handling Procedures:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools.[4]

-

Grounding: Proper grounding procedures should be followed to prevent static electricity discharge.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and flame-resistant clothing.[7]

-

Cylinder Handling: Gas cylinders must be securely chained when in use and protected from physical damage.[4]

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][8]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][8]

Section 4: Experimental Protocol for Purity Assessment by Gas Chromatography (GC-FID)

Principle: Gas chromatography is the ideal analytical technique for assessing the purity of volatile compounds like this compound.[9] A sample is vaporized and swept by a carrier gas through a capillary column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. The Flame Ionization Detector (FID) is well-suited for this analysis as it offers high sensitivity to hydrocarbons.

Methodology: This protocol provides a self-validating system for the quantitative determination of purity.

1. Instrumentation & Consumables:

-

Gas Chromatograph: Agilent 6820 or similar, equipped with a split/splitless inlet and Flame Ionization Detector (FID).[9]

-

Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane phase (e.g., Rtx-1, HP-1), 30 m x 0.25 mm I.D., 0.25 µm film thickness. This phase is chosen for its ability to separate compounds based on boiling points, which is effective for general purity screening of non-polar analytes.[9]

-

Carrier Gas: Helium or Hydrogen, high purity (≥99.999%).[9]

-

Gases for FID: Hydrogen and compressed air, high purity.

-

Sample Introduction: Gas-tight syringe for manual injection or a dedicated gas sampling valve.

2. GC Method Parameters:

-

Inlet Temperature: 200 °C

-

Inlet Mode: Split, with a split ratio of 50:1 to avoid column overloading.

-

Carrier Gas Flow: 1.5 mL/min (Constant Flow mode).

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 150 °C.

-

Hold: Maintain 150 °C for 2 minutes.

-

Rationale: A low initial temperature ensures the separation of highly volatile impurities, while the temperature ramp allows for the timely elution of any less volatile contaminants.[10]

-

-

Detector (FID) Temperature: 250 °C

3. Sample Preparation and Analysis:

-

Causality behind the choice: Due to its nature as a liquefied gas, sampling must be performed carefully from the gas phase of the cylinder to ensure a representative sample is injected and to prevent damage to the GC system.

-

Step 1: Ensure the this compound cylinder is securely fastened in an upright position in a fume hood.

-

Step 2: Using a gas-tight syringe, carefully draw 100 µL of headspace vapor from the cylinder's outlet valve.

-

Step 3: Immediately inject the sample into the GC inlet.

-

Step 4: Initiate the GC run and data acquisition.

-

Step 5 (System Validation): After analysis, inject a known standard or a blank solvent (if applicable for cleaning) to ensure no carryover and that the system is performing as expected.

4. Data Interpretation:

-

Identification: The primary peak in the resulting chromatogram corresponds to this compound.

-

Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

-

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

-

-

Trustworthiness: This method assumes that all components have a similar response factor in the FID, which is a reasonable assumption for hydrocarbon impurities. For absolute quantification, a calibration curve with an analytical standard would be required.[9]

Section 5: Visualization of Experimental Workflow

The following diagram outlines the logical flow of the GC analysis protocol described above.

Caption: Workflow for Purity Analysis by GC-FID.

Conclusion

This compound is a valuable, reactive intermediate whose utility in research and development is directly tied to a thorough understanding of its properties. As a flammable and pressurized liquefied gas, adherence to strict safety and handling protocols is non-negotiable. The analytical methods outlined in this guide, particularly gas chromatography, provide a robust framework for ensuring the quality and purity of this compound, thereby enabling reliable and reproducible results in its synthetic applications.

References

-

Chemical Synthesis Database. This compound. [Link]

-

PubChem. This compound | C4H5F3. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4,4,4-Trifluoro-1-Butanol: Properties, Applications, and Industry Insights. [Link]

-

AHH Chemical. 4-Bromo-1,1,2-Trifluoro-1-Butene (CAS# 10493-44-4). [Link]

-

NIST WebBook. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. [Link]

-

Journal of Chromatography A. Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

NFOGM. Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. [Link]

-

Chemistry LibreTexts. Lab 4: Gas Chromatography. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 4,4,4-Trifluoro-1-butene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluoro-1-butene is a fluorinated alkene of significant interest in synthetic chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the theoretical underpinnings and empirical data, this document serves as an essential resource for the unambiguous identification and characterization of this compound.

Introduction: The Significance of Spectroscopic Characterization

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of this compound, the electron-withdrawing nature of the trifluoromethyl (CF₃) group exerts a profound influence on the electron distribution within the butene backbone. Spectroscopic techniques provide a powerful and non-destructive means to probe these electronic and vibrational characteristics, offering a detailed "fingerprint" of the molecule.

This guide will systematically dissect the ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass spectra of this compound. The causality behind the observed spectral features will be explained, providing a logical framework for structural elucidation and quality control in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the vinylic and allylic protons. The electron-withdrawing CF₃ group significantly influences the chemical shifts of nearby protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (CH=CH ₂) | ~5.0 - 5.2 | ddt | J_trans ≈ 17 Hz, J_cis ≈ 10 Hz, J_gem ≈ 2 Hz |

| H-1' (CH =CH₂) | ~5.1 - 5.3 | ddt | J_trans ≈ 17 Hz, J_cis ≈ 10 Hz, J_gem ≈ 2 Hz |

| H-2 (-CH =CH₂) | ~5.7 - 6.0 | m | - |

| H-3 (-CH ₂-) | ~2.5 - 2.8 | m | - |

Interpretation:

-

The terminal vinylic protons (H-1 and H-1') are expected to appear as complex multiplets due to geminal, cis, and trans couplings to the H-2 proton.

-

The H-2 proton, being coupled to three other protons, will also present as a multiplet.

-

The allylic protons (H-3) are deshielded by the adjacent double bond and the distant trifluoromethyl group, and their signal is further complicated by coupling to both the vinylic proton (H-2) and the fluorine atoms of the CF₃ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The strong electronegativity of fluorine will cause a significant downfield shift for C-4 and a notable effect on the other carbons.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Set a wider spectral width (e.g., 0-150 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration if needed, although routine spectra are typically not integrated.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constants (J_CF, Hz) |

| C-1 (=C H₂) | ~118 | t | ~3-5 |

| C-2 (-C H=) | ~130 | d | ~7-10 |

| C-3 (-C H₂-) | ~35 | q | ~25-30 |

| C-4 (-C F₃) | ~125 | q | ~275-280 |

Interpretation:

-

C-4: The carbon directly attached to the three fluorine atoms will exhibit a very large one-bond carbon-fluorine coupling (¹J_CF), resulting in a quartet in the proton-coupled spectrum. This large coupling constant is a hallmark of a CF₃ group.

-

C-3: The allylic carbon will show a smaller two-bond carbon-fluorine coupling (²J_CF), appearing as a quartet.

-

C-1 and C-2: The vinylic carbons will experience even smaller three- and four-bond couplings to the fluorine atoms, respectively.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule.[3] For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrumentation: A multinuclear probe is required.

-

Acquisition Parameters:

-

The chemical shift range for ¹⁹F is much larger than for ¹H.[3]

-

Proton decoupling is often employed to simplify the spectrum.

-

An external reference standard (like CFCl₃) is typically used.

-

-

Processing: Standard processing techniques are applied.

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity (Coupled) | Coupling Constants (J_FH, Hz) |

| -CF₃ | ~ -65 to -70 | t | ~8-12 |

Interpretation:

-

The chemical shift of the CF₃ group is expected in the typical range for aliphatic trifluoromethyl groups.

-

In the proton-coupled spectrum, the signal will appear as a triplet due to coupling with the two adjacent allylic protons (H-3). The magnitude of this three-bond fluorine-proton coupling (³J_FH) is characteristic.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between salt plates (NaCl or KBr) or from a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | Vinylic C-H |

| ~2950 | C-H stretch | Aliphatic C-H |

| ~1645 | C=C stretch | Alkene |

| ~1100-1350 | C-F stretch | Trifluoromethyl |

| ~910-990 | C-H bend | Vinylic C-H (out-of-plane) |

Interpretation:

-

The presence of the C=C double bond is confirmed by the characteristic stretching vibration around 1645 cm⁻¹.

-

The strong absorptions in the 1100-1350 cm⁻¹ region are indicative of the C-F stretching vibrations of the CF₃ group.

-

The vinylic C-H stretching and bending vibrations further confirm the presence of the terminal alkene.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: The volatile sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to form smaller, more stable ions.[4]

-

Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Predicted Mass Spectrum Fragmentation:

The molecular weight of this compound (C₄H₅F₃) is 110.08 g/mol .

| m/z | Proposed Fragment | Comments |

| 110 | [C₄H₅F₃]⁺• | Molecular Ion (M⁺•) |

| 91 | [M - F]⁺ | Loss of a fluorine atom |

| 69 | [CF₃]⁺ | A very stable and common fragment for trifluoromethyl compounds |

| 41 | [C₃H₅]⁺ | Allyl cation, a stable carbocation |

Interpretation:

-

The molecular ion peak at m/z 110 confirms the molecular weight of the compound.

-

The loss of a fluorine atom to give a peak at m/z 91 is a common fragmentation pathway for fluorinated compounds.

-

A prominent peak at m/z 69, corresponding to the trifluoromethyl cation ([CF₃]⁺), is highly characteristic and provides strong evidence for the presence of this group.

-

The observation of the allyl cation at m/z 41 suggests fragmentation of the carbon-carbon bond between C-3 and C-4.

Conclusion: A Cohesive Spectroscopic Portrait

The comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry data provides a self-validating and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The NMR data elucidates the precise connectivity and electronic environment of the carbon and hydrogen framework, with ¹⁹F NMR confirming the presence and nature of the trifluoromethyl group. IR spectroscopy identifies the key functional groups, namely the alkene and the C-F bonds. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that corroborate the proposed structure. This integrated spectroscopic approach is indispensable for ensuring the identity and purity of this compound in any research or industrial application.

References

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

-

National Center for Biotechnology Information. (2024). 4-Bromo-1,1,2-trifluorobut-1-ene. PubChem Compound Summary for CID 66333. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 28). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

- Thieme. (2012). 4. 13C NMR Spectroscopy. In NMR Spectroscopy.

-

Chemistry LibreTexts. (2021, October 21). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,4,4-Trifluoro-1-butene (CAS 1524-26-1) for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine and fluorinated moieties, such as the trifluoromethyl group, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 4,4,4-Trifluoro-1-butene (CAS 1524-26-1), a fluorinated alkene of interest as a synthetic intermediate and a subject of study in its own right. While not a therapeutic agent itself, its structural motifs are relevant to the design of novel bioactive compounds. We will delve into its chemical and physical properties, synthesis, analytical characterization, and critically, its metabolic fate and toxicological profile, offering insights for its application in research and drug development.

Chemical Identity and Physicochemical Properties

This compound is a volatile, colorless gas or liquid at room temperature.[1] The presence of the trifluoromethyl group significantly influences its physical and chemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 1524-26-1 | [2][3] |

| Molecular Formula | C4H5F3 | [2][3] |

| Molecular Weight | 110.08 g/mol | [2][3] |

| Synonyms | 1,1,1-Trifluorobutene-3, this compound | [1][4] |

| Physical State | Colorless gas or liquid | [1][5] |

| Boiling Point | Low | [1] |

| Density | 1.038 g/cm³ | [6] |

| Volatility | High | [1] |

Synthesis of this compound

A plausible and well-documented synthetic pathway to this compound involves the dehydration of its corresponding alcohol, 4,4,4-Trifluoro-1-butanol. This two-step approach first focuses on the synthesis of the butanol precursor, followed by its elimination reaction to yield the desired alkene.

Synthesis of 4,4,4-Trifluoro-1-butanol

Several methods for the synthesis of 4,4,4-Trifluoro-1-butanol have been reported, often starting from readily available materials. One common strategy involves the use of a Grignard reagent and ethyl trifluoroacetate.[7]

Reaction Scheme:

Caption: Synthetic pathway to 4,4,4-Trifluoro-1-butanol.

Step-by-Step Protocol:

-

Preparation of Benzyloxy-substituted alkyl-trifluoromethyl ketone: Ethyl trifluoroacetate is reacted with a suitable Grignard reagent, such as 3-(benzyloxy)propylmagnesium bromide, to form the corresponding benzyloxy-substituted alkyl-trifluoromethyl ketone.[7]

-

Reduction: The resulting ketone undergoes a reduction reaction, for example, using hydrazine hydrate and potassium tert-butoxide, to yield the 1-benzyloxy-trifluoro-substituted alkyl.[7]

-

Hydrolysis: The benzyloxy protecting group is removed via hydrolysis to afford the final product, 4,4,4-Trifluoro-1-butanol.[7]

Dehydration of 4,4,4-Trifluoro-1-butanol to this compound

The conversion of 4,4,4-Trifluoro-1-butanol to this compound can be achieved through an acid-catalyzed dehydration reaction.

Reaction Scheme:

Caption: Dehydration of 4,4,4-Trifluoro-1-butanol to this compound.

Step-by-Step Protocol:

-

Acid-Catalyzed Reaction: 4,4,4-Trifluoro-1-butanol is heated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.[8]

-

Protonation and Water Elimination: The acid protonates the hydroxyl group, forming a good leaving group (water). Subsequent elimination of water generates a carbocation intermediate.

-

Deprotonation: A base (e.g., water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of the double bond and yielding this compound.

Analytical Characterization

The purity and structure of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, GC-MS is an ideal method for the analysis of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 110. The fragmentation pattern will likely involve the loss of a fluorine atom, a methyl group, or other small fragments. The fragmentation of but-1-ene typically shows a prominent peak at m/z 41, corresponding to the allyl cation, and a base peak at m/z 29, corresponding to the ethyl cation.[9] For the trifluorinated analog, characteristic fragments resulting from the trifluoromethyl group would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H NMR will provide information about the hydrogen environments, while ¹⁹F NMR is particularly informative for fluorine-containing compounds.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the allylic protons, with characteristic chemical shifts and coupling patterns.

¹⁹F NMR: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing molecules.[10][11] this compound will exhibit a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be in the typical range for a CF₃ group attached to an sp³ carbon.[12]

Biological Relevance and Considerations for Drug Development

While this compound is not known to have direct therapeutic activity, its structure contains features that are highly relevant to drug design and development. The trifluoromethyl group is a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3]

Metabolism of Fluorinated Alkenes

A critical consideration for the use of fluorinated alkenes in drug candidates is their metabolic fate. The double bond in these molecules can be a site for metabolism by cytochrome P450 (CYP) enzymes.[1]

Metabolic Pathway:

Caption: General metabolic pathway for fluorinated alkenes.

Metabolism of fluorinated alkenes can proceed via epoxidation of the double bond, which can then undergo further transformations, including hydrolysis to a diol or rearrangement that may lead to the loss of fluoride.[1] The formation of reactive epoxide intermediates is a potential toxicological concern that must be evaluated in drug development.[1]

Role as a Synthetic Building Block

This compound can serve as a valuable building block for the synthesis of more complex molecules with potential biological activity.[13][14] The vinyl group can participate in various chemical transformations, such as addition reactions, to introduce the trifluoroethyl moiety into a larger molecular scaffold. The incorporation of this group can be a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Toxicology and Safety

This compound is a flammable gas and requires careful handling.[15] The Safety Data Sheet (SDS) indicates that it may cause respiratory irritation, drowsiness, or dizziness upon inhalation.[15] Direct contact with the liquefied gas can cause frostbite.[15] Thermal decomposition can generate hazardous products, including carbon oxides and hydrogen fluoride.[15]

Conclusion

This compound (CAS 1524-26-1) is a fluorinated alkene with significant potential as a synthetic intermediate in the development of new chemical entities for pharmaceutical and other applications. Its synthesis, while not trivial, can be achieved through established chemical transformations. A thorough understanding of its analytical characterization, metabolic fate, and toxicological profile is essential for its safe and effective use in a research and development setting. While direct biological activity has not been reported, the trifluoromethyl-containing butene scaffold represents a valuable motif for medicinal chemists seeking to leverage the unique properties of fluorine in drug design. Future research may further elucidate the potential applications of this and related fluorinated building blocks in the discovery of novel bioactive molecules.

References

-

Alachem Co., Ltd. (n.d.). 1524-26-1 | 4,4,4-Trifluorobut-1-ene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (1976). Toxicology of the fluoroalkenes: Review and research needs. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). New synthesis method of 4, 4, 4-trifluoro-1-butanol and homologues thereof.

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. PubChem. Retrieved from [Link]

- Canadian Journal of Chemistry. (1992). Synthesis and tritium-induced F NMR shifts of 1,1,1,4,4,4-hexafluoro-2,3 ditritio-2-butene. 70(4), 1221-1227.

-

University of Missouri–St. Louis. (n.d.). Dehydration. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Retrieved from [Link]

-

Mirage News. (2023). One-pot Reaction Yields Versatile Bioactive Building Block. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1,1,2-trifluorobut-1-ene. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. NIST WebBook. Retrieved from [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP001574. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Butene, 3,3,4,4-tetrafluoro-. Retrieved from [Link]

-

NIST. (n.d.). 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Dehydration of butanol towards butenes over MFI, FAU and MOR: influence of zeolite topology. Catalysis Science & Technology. Retrieved from [Link]

-

Labinsights. (2023). Bioactive Molecules for Scientific Use. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of but-1-ene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Natural product-informed exploration of chemical space to enable bioactive molecular discovery. PubMed Central. Retrieved from [Link]

Sources

- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]

- 5. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 7. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. mass spectrum of but-1-ene C4H8 CH3CH2CH=CH3 fragmentation pattern of m/z m/e ions for analysis and identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. フッ素化ビルディングブロック [sigmaaldrich.com]

- 14. iright.com [iright.com]

- 15. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide on the Stability and Reactivity of the Trifluoromethyl Group in Alkenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into alkene scaffolds represents a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides a comprehensive analysis of the profound electronic and steric effects the CF₃ group imparts, which fundamentally govern the stability and reactivity of trifluoromethylated alkenes. We will explore the nuanced reactivity of these compounds in nucleophilic, electrophilic, and radical reactions, as well as their participation in pericyclic reactions. Furthermore, this guide will detail established synthetic methodologies and provide insights into the practical applications of this unique structural motif, particularly within the realm of drug design and development.[3]

Introduction: The Pivotal Role of the Trifluoromethyl Group

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1][4] Among these, the trifluoromethyl group stands out for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[5][6] When appended to an alkene, the CF₃ group dramatically alters the electron density and reactivity of the carbon-carbon double bond, opening up a diverse landscape of chemical transformations.[7] This has made trifluoromethylated alkenes highly valuable synthons in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][7]

The significance of the CF₃ group in drug design cannot be overstated. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond (approximately 485 kJ/mol) makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][6][8] This can increase a drug's half-life and improve its pharmacokinetic profile.[8]

-

Increased Lipophilicity: The CF₃ group enhances a molecule's ability to permeate biological membranes, which can improve bioavailability.[2][5][6]

-

Modulated Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can influence hydrogen bonding and electrostatic interactions with biological targets, potentially increasing binding affinity and selectivity.[5][6]

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other chemical groups like methyl or ethyl, allowing for the fine-tuning of a molecule's properties.[6][9][10]

This guide will delve into the fundamental principles that govern the behavior of trifluoromethylated alkenes, providing a robust framework for their rational application in research and development.

Electronic Properties and Their Impact on Alkene Stability

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the stability and electronic nature of the adjacent alkene.

-

Inductive Effect: The three fluorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the double bond. This makes the alkene electron-deficient and alters its reactivity profile compared to non-fluorinated counterparts.

-

Hyperconjugation (or lack thereof): Unlike a methyl group, which can stabilize an adjacent double bond through hyperconjugation, the CF₃ group offers negligible hyperconjugative stabilization.

The net result of these electronic effects is a significant polarization of the C=C bond, with the carbon atom closer to the CF₃ group becoming more electrophilic. This electronic perturbation is the primary driver of the unique reactivity patterns observed in trifluoromethylated alkenes.

Reactivity of Trifluoromethylated Alkenes

The electron-deficient nature of trifluoromethylated alkenes dictates their reactivity towards a variety of reagents.

Nucleophilic Addition Reactions

The increased electrophilicity of the double bond makes trifluoromethylated alkenes susceptible to attack by nucleophiles. This is a common and synthetically useful reaction class.

-

Mechanism: The reaction typically proceeds via a Michael-type addition, where the nucleophile attacks the β-carbon (the carbon further from the CF₃ group), leading to the formation of a stabilized carbanion intermediate. Subsequent protonation yields the final product.

Caption: General workflow for radical trifluoromethylation.

Pericyclic Reactions

Trifluoromethylated alkenes can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, acting as dienophiles or dipolarophiles. [11][12][13][14]The electron-withdrawing nature of the CF₃ group enhances their reactivity in these reactions.

-

[4+2] Cycloaddition (Diels-Alder Reaction): Trifluoromethylated alkenes can react with dienes to form six-membered rings. The regioselectivity of the reaction is influenced by the electronic and steric properties of both the diene and the dienophile.

-

[3+2] Cycloaddition: These alkenes can also react with 1,3-dipoles (e.g., nitrones, azides) to synthesize five-membered heterocyclic rings. [15]

Synthetic Methodologies for Trifluoromethylated Alkenes

A variety of synthetic methods have been developed to access trifluoromethylated alkenes, a testament to their importance in organic synthesis. [16]

-

From Carbonyl Compounds: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, using trifluoromethylated phosphonium ylides or phosphonates are common methods.

-

From α,β-Unsaturated Carboxylic Acids: Decarboxylative trifluoromethylation using reagents like sodium trifluoromethanesulfinate (Langlois reagent) provides a direct route. [16]* Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions of vinyl halides or triflates with a trifluoromethyl source are also widely employed. [17]* Direct Trifluoromethylation of Alkenes: As discussed in the reactivity section, direct radical trifluoromethylation of unactivated alkenes is a powerful and increasingly popular method. [18]

Applications in Drug Development: A Case Study Approach

The unique properties conferred by the trifluoromethyl group have been leveraged in the development of numerous successful drugs.

Case Study: Atogepant

Atogepant is an oral calcitonin gene-related peptide (CGRP) receptor antagonist used for the preventive treatment of migraine. [6]Its structure features both a trifluoromethyl and a trifluorophenyl group. These fluorinated moieties are crucial for its pharmacological profile, contributing to:

-

Enhanced metabolic stability. [5]* Improved lipophilicity. [5]* Increased binding affinity to the CGRP receptor. [5]* Better oral bioavailability and blood-brain barrier permeability. [5]

Experimental Protocol: In Vitro Microsomal Stability Assay

To assess the metabolic stability of drug candidates, an in vitro microsomal stability assay is a standard and essential experiment. [8] Objective: To determine the rate at which a test compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. [8] Materials:

-

Liver microsomes (human or other species)

-

Test compound and positive control (e.g., a compound with known metabolic lability)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates, incubator, centrifuge, LC-MS/MS system [8] Procedure:

-

Preparation: Prepare working solutions of the test and control compounds. Thaw and dilute the liver microsomes in phosphate buffer. Prepare the NADPH regenerating system. [8]2. Incubation: Add the microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate at 37°C. [8]3. Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. [8]4. Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold stopping solution. [8]5. Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, providing a quantitative measure of metabolic stability.

| Parameter | Metabolically Labile Compound | Metabolically Stable Compound (e.g., with CF₃ block) |

| In Vitro Half-life (t½) | Shorter | Longer [8] |

| Intrinsic Clearance (CLint) | Higher | Lower [8] |

| Number of Metabolites | Generally higher | Significantly reduced [8] |

Conclusion and Future Perspectives

The trifluoromethyl group exerts a powerful and predictable influence on the stability and reactivity of alkenes. Its strong electron-withdrawing nature deactivates the double bond towards electrophilic attack while activating it for nucleophilic and radical additions. These distinct reactivity patterns, coupled with the beneficial effects on metabolic stability and lipophilicity, have solidified the role of trifluoromethylated alkenes as indispensable building blocks in modern organic synthesis, particularly in the design and development of new therapeutic agents. [3] Future research in this area will likely focus on the development of more efficient and selective methods for the synthesis of complex trifluoromethylated alkenes, as well as a deeper exploration of their applications in areas such as asymmetric catalysis and materials science. The continued investigation into the nuanced interactions of the trifluoromethyl group within biological systems will undoubtedly lead to the creation of next-generation pharmaceuticals with improved efficacy and safety profiles.

References

-

Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules. [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]

-

Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Electrophilic Trifluoromethylation by Copper-Catalyzed Addition of CF3-Transfer Reagents to Alkenes and Alkynes. Organic Letters - ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem. [Link]

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. [Link]

-

Four‐component radical cascade trifluoromethylation reaction of alkenes with Togni's reagent. ResearchGate. [Link]

-

Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes. ResearchGate. [Link]

-

Trifluoromethylation of Alkenes and Alkynes: A Decade Review. Semantic Scholar. [Link]

-

Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design. [Link]

-

Synthesis of trifluoromethyl alkenes. Organic Chemistry Portal. [Link]

-

Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. PMC - NIH. [Link]

-

Radical Trifluoroacetylation of Alkenes Triggered by a Visible-Light-Promoted C−O Bond Fragmentation of Trifluoroacetic Anhydride. ChemRxiv. [Link]

-

Recent progress in the trifluoromethylation of alkenes with Togni's reagents. ResearchGate. [Link]

-

An Evaluation of Peptide-Bond Isosteres. PMC - PubMed Central. [Link]

-

14.2: Electrophilic Addition to Alkenes. Chemistry LibreTexts. [Link]

-

Mechanism that accounts for the formation of trifluoromethylated alkenes 17. ResearchGate. [Link]

-

[4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. RSC Publishing. [Link]

-

Trifluoromethylation of Alkenes and Alkynes: A Decade Review. ResearchGate. [Link]

-

[4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. PMC - NIH. [Link]

-

Synthesis of trifluoromethyl allenes. Organic Chemistry Portal. [Link]

-

Stereochemistry of the Cycloaddition Reaction of 1,2-Bis-(trifluoromethyl)-1,2-dicyanoethylene and Electron-Rich Alkenes. Journal of the American Chemical Society. [Link]

-

Trifluormethylalkenes in [2+3] cycloaddition reactions with nitrones. Biblioteka Nauki. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

10.2: Electrophilic Addition to Alkenes. Chemistry LibreTexts. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Electrophilic Trifluoromethylation by Copper-Catalyzed Addition of CF3-Transfer Reagents to Alkenes and Alkynes. ACS Publications. [Link]

-

Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis. NIH. [Link]

-

Substituent effects of the trifluoromethyl group on electrophilic additions to alkenes. Solvolysis of the trifluoromethyl group. Protonation of alkenes less basic than ethylene, .rho.+ values of deactivated styrenes, and reactivity-selectivity effects. Journal of the American Chemical Society. [Link]

-

Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes. PMC - NIH. [Link]

-

Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bibliotekanauki.pl [bibliotekanauki.pl]

- 16. Trifluoromethyl alkene synthesis by trifluoromethylation [organic-chemistry.org]

- 17. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Trifluoromethyl Group: Unraveling its Profound Electronic Influence on Carbon-Carbon Double Bonds

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal and materials chemistry, prized for its ability to dramatically alter a molecule's physicochemical properties.[1][2] When appended to a carbon-carbon double bond, its electronic effects are particularly profound, modulating reactivity, stability, and spectroscopic signatures in ways that are both powerful and nuanced. This guide provides an in-depth exploration of these electronic effects, moving from fundamental principles to practical applications. We will dissect the interplay of inductive and hyperconjugative forces, quantify their impact, and illustrate the consequences for chemical reactivity and molecular design. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to strategically leverage the CF3 group in the synthesis and optimization of novel chemical entities.

The Duality of Electronic Influence: Induction vs. Hyperconjugation

The net electronic effect of the CF3 group on a double bond is a result of two primary, competing forces: a powerful electron-withdrawing inductive effect and a more subtle electron-accepting hyperconjugative effect.

The Dominant Force: The Negative Inductive Effect (-I)

The primary electronic characteristic of the CF3 group is its exceptionally strong negative inductive effect (-I).[3][4][5] This arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds, drawing electron density away from the central carbon. This carbon, now electron-deficient, exerts a powerful pull on the electrons of the adjacent C-C sigma bond, an effect that propagates to the π-system of the double bond.[5]

This potent electron withdrawal significantly lowers the electron density of the alkene, rendering it "electron-poor." This is the single most important factor governing the reactivity of trifluoromethylated alkenes.

Caption: Inductive electron withdrawal by the CF3 group.

The Subtle Contributor: Negative Hyperconjugation (σ-π Interaction)*

While the -I effect dominates, a secondary effect known as negative hyperconjugation also plays a role.[6][7] In this interaction, the filled π-orbital of the double bond donates electron density into the low-lying, empty σ* (antibonding) orbitals of the C-F bonds.[8] This delocalization further withdraws electron density from the alkene π-system, reinforcing the electron-poor nature of the double bond.

Experimentally, this effect can be observed as a slight elongation of the C-F bonds involved in the interaction.[6] While weaker than the inductive effect, negative hyperconjugation is crucial for a complete understanding of the CF3 group's influence, particularly its ability to act as a resonance acceptor.[6][7]

Caption: Negative hyperconjugation in a CF3-alkene.

Quantifying the Electronic Impact: Hammett Parameters and Spectroscopic Evidence

The electronic effects of the CF3 group can be quantified using Hammett substituent constants and observed directly through NMR spectroscopy.

Hammett Substituent Constants

Hammett parameters (σ) provide a quantitative measure of a substituent's inductive (σI) and resonance (σR) effects. The CF3 group is characterized by a large, positive σI value, confirming its strong inductive withdrawal, and a smaller, but still positive, σR value, reflecting its ability to withdraw electrons via resonance/hyperconjugation.[9][10] Its Hammett constant (σp) is strongly positive, ranking it among the most powerful electron-withdrawing groups.[11]

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Para Constant (σp) | Meta Constant (σm) |

| -CF3 | ~0.45 | ~0.08 | 0.54[10] | 0.43[10] |

| -CH3 | ~ -0.04 | ~ -0.13 | -0.17 | -0.07 |

| -Cl | ~0.47 | ~ -0.24 | 0.23[10] | 0.37[10] |

| -NO2 | ~0.65 | ~0.15 | 0.78[10] | 0.71 |

| -CN | ~0.57 | ~0.08 | 0.66 | 0.62[10] |

| Note: Values are approximate and can vary slightly depending on the measurement system. |

NMR Spectroscopic Signatures

The electron-poor nature of the CF3-substituted double bond is clearly evident in its NMR spectra.

-

¹³C NMR: The vinylic carbons (Cα and Cβ) are significantly deshielded (shifted downfield) compared to their non-fluorinated analogs. Cα (the carbon directly attached to the CF3 group) experiences a large downfield shift due to the powerful -I effect. Cβ is also shifted downfield, though to a lesser extent, reflecting the transmission of the electronic effect through the π-system.

-

¹H NMR: Protons attached to the double bond are also deshielded, appearing at a higher chemical shift (ppm) due to the reduced electron density around them.

-

¹⁹F NMR: The fluorine atoms of the CF3 group provide a distinct signal. The chemical shift and coupling constants (e.g., J-coupling to vinylic protons) can provide valuable information about the electronic environment and conformation. Olah et al. demonstrated that in superacidic media, the fluorine atoms can participate in stabilizing an adjacent carbocation, leading to a large downfield shift in the ¹⁹F NMR spectrum.[12]

Consequences for Reactivity: A Tale of Deactivation and Selectivity

The severe depletion of electron density at the double bond profoundly impacts its chemical reactivity, generally deactivating it towards electrophiles and activating it towards nucleophiles or radical species.

Electrophilic Addition: Deactivation and Anti-Markovnikov Selectivity

Trifluoromethylated alkenes are highly resistant to classical electrophilic addition reactions (e.g., addition of HBr or Br₂).[13][14] The electron-poor double bond is simply not nucleophilic enough to attack most electrophiles.

When addition does occur, often under forcing conditions or with highly reactive electrophiles, the regioselectivity can be inverted compared to standard alkenes.[15][16] According to Markovnikov's rule, electrophilic addition to an alkene proceeds via the most stable carbocation intermediate.[17][18] With a CF3 group, the powerful -I effect strongly destabilizes any positive charge on an adjacent (α) or even a vinyl (β) carbon.[3][12] Consequently, the reaction proceeds through the carbocation intermediate where the positive charge is furthest from the CF3 group, leading to what is known as an anti-Markovnikov product.[17][18]

Caption: Regioselectivity in electrophilic addition to a CF3-alkene.

Nucleophilic and Radical Additions

The electron-deficient nature of the double bond makes it an excellent acceptor for nucleophiles and radical species.

-

Nucleophilic Addition: These alkenes are susceptible to Michael-type conjugate additions with soft nucleophiles. The nucleophile attacks the Cβ position, placing the resulting negative charge on Cα where it is stabilized by the inductive effect of the CF3 group.

-

Radical Addition: Trifluoromethylated alkenes are excellent substrates for radical addition reactions.[19] The addition of a trifluoromethyl radical (from reagents like CF3I or Togni's reagent) is a common and effective method for synthesizing more complex fluorinated molecules.[20][21][22][23]

-

Cycloaddition Reactions: The electron-poor nature of the double bond makes it a potent dienophile in [4+2] cycloadditions (Diels-Alder reactions) and a good partner in various [3+2] and [2+2] cycloadditions.[24][25][26][27]

Experimental Protocols: Synthesis and Analysis

Trustworthy protocols are the bedrock of scientific integrity. The following represents a generalized workflow for the synthesis and analysis of a trifluoromethylated alkene.

Synthesis: Copper-Catalyzed Decarboxylative Trifluoromethylation

This method, adapted from published procedures, utilizes the readily available Langlois reagent (CF3SO2Na) to install a CF3 group onto an α,β-unsaturated carboxylic acid.[20]

Objective: To synthesize (E)-(3,3,3-trifluoroprop-1-en-1-yl)benzene from cinnamic acid.

Materials:

-

Cinnamic acid

-

Sodium trifluoromethanesulfinate (CF3SO2Na)

-

Copper(I) oxide (Cu₂O)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Standard glassware, heating mantle, magnetic stirrer

Step-by-Step Protocol:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cinnamic acid (1.0 mmol), CF3SO2Na (2.0 mmol), and Cu₂O (0.2 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar). Add DMSO (3 mL) and deionized water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure trifluoromethylated alkene.

Analysis: NMR Characterization

Objective: To confirm the structure and assess the electronic environment of the synthesized product.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expect to see signals for the vinylic protons in the deshielded region (typically > 6.0 ppm), likely showing complex splitting patterns due to coupling to each other and to the CF3 group.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Identify the vinylic carbon signals, which will be shifted downfield. The carbon of the CF3 group will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single sharp singlet (or a doublet if coupled to a vinylic proton) is expected for the CF3 group. Its chemical shift provides a key diagnostic handle.

-

Data Analysis: Integrate the proton signals, determine the chemical shifts for all nuclei, and analyze the coupling constants to confirm the structure and stereochemistry (E/Z) of the double bond.

Conclusion: A Powerful Tool for Molecular Design

The electronic effects of the trifluoromethyl group on a double bond are potent and multifaceted. Its dominant electron-withdrawing inductive effect, supplemented by negative hyperconjugation, creates a highly electron-deficient π-system. This fundamentally alters reactivity, deactivating the alkene towards electrophiles while promoting attack by nucleophiles and radicals, often with unique and synthetically useful selectivity. For drug development professionals, this provides a powerful lever to modulate the properties of lead compounds. The CF3 group can enhance metabolic stability, alter pKa, and improve membrane permeability and binding affinity.[2] A thorough understanding of the electronic principles outlined in this guide is therefore essential for any scientist seeking to rationally design and synthesize the next generation of functional molecules.